5-Butyl-5-methylimidazolidine-2,4-dione
Description
5-Butyl-5-methylimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by a five-membered heterocyclic core containing two nitrogen atoms and three carbons, with ketone groups at positions 2 and 4. The compound features a butyl (C₄H₉) and methyl (CH₃) group at position 5, conferring unique steric and electronic properties.
Properties
IUPAC Name |
5-butyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-5-8(2)6(11)9-7(12)10-8/h3-5H2,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOBUMYRADSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283265 | |
| Record name | 5-butyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-76-7 | |
| Record name | NSC30719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-butyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-methylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-butyl-N-methylurea with glyoxal in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 5-Butyl-5-methylimidazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Butyl-5-methylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with proteins involved in cellular signaling pathways, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Imidazolidine-2,4-dione derivatives are distinguished by substituents at positions 3, 5, or both. Key comparisons include:
| Compound Name | Substituents (Position 5) | Core Structure | Key Structural Features |
|---|---|---|---|
| 5-Butyl-5-methylimidazolidine-2,4-dione | Butyl, methyl | Imidazolidine-2,4-dione | Aliphatic substituents; potential hydrophobicity |
| IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) | 4-Ethylphenyl, phenyl | Imidazolidine-2,4-dione | Aromatic substituents; enhanced π-π interactions |
| 4f ((Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione) | (E)-3-Phenylallylidene | Imidazolidine-2,4-dione | Conjugated arylidene group; UV absorption properties |
| 1d (5-(3-Methoxybenzylidene)thiazolidine-2,4-dione) | 3-Methoxybenzylidene | Thiazolidine-2,4-dione | Sulfur-containing core; high lipoxygenase inhibition |
Key Observations :
Key Findings :
- Antinociceptive Potential: IM-3 (5-(4-ethylphenyl)-3-phenyl derivative) showed CNS activity, suggesting that aryl substituents enhance blood-brain barrier penetration .
- Enzyme Inhibition : Thiazolidine-2,4-diones outperform imidazolidine analogs in lipoxygenase inhibition, likely due to sulfur’s electron-withdrawing effects .
Physicochemical Properties
- Solubility : Aliphatic substituents (e.g., butyl, methyl) reduce water solubility compared to polar arylidene or methoxy groups (e.g., 5-(4-methoxyphenyl) derivatives ).
- Stability : Imidazolidine-2,4-diones with aromatic substituents show higher thermal stability due to π-stacking interactions .
- Spectroscopic Data : DFT calculations for pyran-2,4-dione analogs reveal dipole moments and NMR chemical shifts correlated with substituent electronegativity (R² = 0.93–0.94) .
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